molecular formula C16H23BrN2O2 B14849819 2-(3-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(3-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14849819
M. Wt: 355.27 g/mol
InChI Key: SEMIEBVIOXMQAH-UHFFFAOYSA-N
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Description

2-(3-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further linked to a carboxylic acid tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-benzyl chloride and piperazine.

    Nucleophilic Substitution: The 3-bromo-benzyl chloride undergoes a nucleophilic substitution reaction with piperazine to form 2-(3-Bromo-benzyl)-piperazine.

    Esterification: The resulting 2-(3-Bromo-benzyl)-piperazine is then subjected to esterification with tert-butyl chloroformate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding bromobenzaldehyde or bromobenzoic acid derivatives.

    Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Bromobenzaldehyde, bromobenzoic acid

    Reduction: Benzyl derivative

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

2-(3-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in various binding interactions, while the piperazine ring can modulate the compound’s overall conformation and reactivity. These interactions can influence biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
  • 2-(3-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
  • 2-(3-Methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

2-(3-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other substituents, making this compound particularly valuable in certain research applications.

Properties

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

tert-butyl 2-[(3-bromophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-8-7-18-11-14(19)10-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3

InChI Key

SEMIEBVIOXMQAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC(=CC=C2)Br

Origin of Product

United States

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